molecular formula C19H19ClN4O2S B11004163 2-chloro-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

2-chloro-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11004163
M. Wt: 402.9 g/mol
InChI Key: USMFVCAFRGYHDV-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an imidazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the imidazole and phenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography can help in achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-chloro-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-(1H-imidazol-2-yl)quinoline: This compound shares the imidazole and chlorine functionalities but differs in the overall structure.

    2-chloro-1H-imidazole-4-carboxamide: Another similar compound with an imidazole ring and a carboxamide group.

Uniqueness

2-chloro-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is unique due to its combination of a thiazole ring, an imidazole ring, and a phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19ClN4O2S

Molecular Weight

402.9 g/mol

IUPAC Name

2-chloro-N-[3-(1-methylimidazole-2-carbonyl)phenyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H19ClN4O2S/c1-11(2)9-14-15(23-19(20)27-14)18(26)22-13-6-4-5-12(10-13)16(25)17-21-7-8-24(17)3/h4-8,10-11H,9H2,1-3H3,(H,22,26)

InChI Key

USMFVCAFRGYHDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)Cl)C(=O)NC2=CC=CC(=C2)C(=O)C3=NC=CN3C

Origin of Product

United States

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